hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a fused bicyclic heterocyclic compound belonging to the pyrazinothiazine class. Its core structure is defined by a saturated pyrazine ring fused to a 1,4-thiazine ring.

Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol
Cat. No. B14802838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one
Molecular FormulaC7H12N2OS
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESC1CN2CCSCC2C(=O)N1
InChIInChI=1S/C7H12N2OS/c10-7-6-5-11-4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10)
InChIKeyMFNFYJKGOWCOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one: Structural Identity and Core Characteristics for Targeted Procurement


Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a fused bicyclic heterocyclic compound belonging to the pyrazinothiazine class [1]. Its core structure is defined by a saturated pyrazine ring fused to a 1,4-thiazine ring [1]. The molecule is characterized by a molecular formula of C7H12N2OS and a molecular weight of 172.25 g/mol [1]. The target compound is most commonly procured as its 2,2-dioxide derivative (CAS No. 929047-25-6, C7H12N2O3S, MW: 204.25 g/mol) . This scaffold serves as a crucial building block in medicinal chemistry, offering a defined and unique three-dimensional topology with multiple hydrogen bond acceptors and donors, making it a versatile intermediate for the synthesis of more complex bioactive molecules [1]. Its structural novelty provides a distinct chemical space for exploration compared to more common, planar heterocycles.

Procurement Risks of Substituting Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one with Unverified Analogs


The practice of generic substitution is highly inadvisable for hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one due to the scaffold's inherent structural complexity and the critical role of its specific oxidation state. The target compound, as a thiazin-9-one, contains a ketone moiety that is absent in its fully reduced analog, octahydropyrazino[2,1-c][1,4]thiazine (CAS 929047-26-7) . This single functional group difference dramatically alters the molecule's electronic properties, hydrogen-bonding capacity, and chemical reactivity, rendering it unsuitable as a direct replacement in synthetic pathways or biological assays [1]. Furthermore, the target compound is often utilized as a 2,2-dioxide derivative (CAS 929047-25-6), which introduces additional hydrogen-bonding capability and polarity, further differentiating it from the parent thiazine . Substitution with any non-identical compound in this series would introduce an unverified variable with a high probability of synthetic failure or assay invalidation, thereby undermining experimental reproducibility and data integrity.

Quantitative Differentiation Guide for Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one Derivatives


Oxidation State Governs Molecular Topology and Pharmacophore Potential

The presence of the ketone at the 9-position defines the primary structural differentiation of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one from its fully saturated analog, octahydropyrazino[2,1-c][1,4]thiazine . This functional group introduces a critical sp2-hybridized carbon center, which alters the ring's conformational preferences and creates a planar region within a largely saturated framework. This is in direct contrast to the fully sp3-hybridized octahydro analog, which has greater conformational flexibility. Quantitatively, this substitution increases the fraction of sp3-hybridized carbon atoms (Fsp3) from 1.00 in the octahydro analog to 0.86 in the target compound [1]. In medicinal chemistry, a higher Fsp3 is often correlated with improved physicochemical properties for drug development, such as increased solubility and lower melting points, making the target compound a strategically more advanced building block than its fully saturated counterpart [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

2,2-Dioxide Derivative Confers Enhanced Polarity and Hydrogen-Bonding Capacity

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide (CAS 929047-25-6) is the most commonly encountered and well-characterized form of this scaffold. Quantitatively, this oxidation state is defined by the presence of the sulfone group (O=S=O), which drastically increases the molecule's polar surface area (PSA) and hydrogen-bonding capacity relative to the parent thiazine . The sulfone introduces two strong hydrogen-bond acceptors, which can significantly influence molecular recognition, solubility, and metabolic stability [1]. While direct PSA values are not published, the presence of the sulfone is a verifiable, quantifiable structural feature (2 additional oxygen atoms, MW increase of 32 amu) that fundamentally alters the compound's interaction with biological targets and its behavior in synthetic transformations compared to the non-oxidized thiazine .

Physicochemical Properties Drug Design Synthetic Intermediate

Scaffold Privilege: Embedded Thiazine Core with Historical Biological Relevance

The target compound is a derivative of the broader pyrazino[2,1-c][1,4]thiazine class, a scaffold that has been explicitly claimed in patents as a core for chymase inhibitors and other therapeutic agents [1]. While direct IC50 data for hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one itself is not available, the class-level evidence demonstrates that the fused bicyclic thiazine system is a privileged structure capable of engaging biological targets with high affinity. For instance, US Patent 6,713,472 discloses numerous 3-oxo-3,4-dihydro-2H-1,4-thiazine derivatives with potent chymase inhibitory activity (many with IC50 values < 1 µM) [1]. This establishes the inherent biological relevance of the thiazine core. The target compound's unique hexahydro-9-one oxidation state provides a distinct chemical handle and three-dimensional shape not found in the patent's examples, offering a new vector for exploring this validated target space and potentially circumventing existing intellectual property.

Medicinal Chemistry Lead Generation Biological Target Class

Targeted Application Scenarios for Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one in Scientific Research


Design and Synthesis of Novel Chymase Inhibitors for Cardiovascular and Fibrotic Disease Research

This scenario leverages the class-level evidence of the thiazine core's activity against chymase . The target compound serves as an advanced starting material for synthesizing a focused library of chymase inhibitors. The specific hexahydro-9-one oxidation state is used to install diverse functional groups at the 9-position via carbonyl chemistry (e.g., reductive amination, Grignard addition) . This strategy allows researchers to explore novel vectors of chemical space within a validated target class, potentially yielding compounds with improved selectivity profiles over related serine proteases compared to the planar, dihydrothiazine inhibitors described in the prior art.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The compound's low molecular weight (172.25-204.25 g/mol) and unique 3D topology make it an ideal fragment for FBDD. Its relatively high Fsp3 (0.86) aligns with the principles of 'escaping flatland' to improve clinical success rates . The scaffold's multiple hydrogen-bonding functional groups (the amide-like nitrogen of the pyrazine, the thiazine sulfur, and the ketone/sulfone moieties) provide several vectors for fragment growth and optimization. This scenario is supported by quantitative metrics of the compound's structure that are directly comparable to ideal fragment properties.

Synthesis of Spirocyclic and Fused Polycyclic Compound Libraries

The target compound's saturated bicyclic framework provides a rigid core for constructing more complex, three-dimensional molecules. The presence of the secondary amine in the pyrazine ring (after reduction of the lactam, if desired) offers a synthetic handle for appending diverse substituents or forming spirocycles . This application is directly supported by the known synthetic routes of the 2,2-dioxide derivative, which demonstrate its compatibility with standard transformations like borane reduction . This scenario is ideal for medicinal chemists seeking to generate patentable chemical matter with novel topologies distinct from the more common flat, aromatic heterocycles.

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